![molecular formula C5H9NO3 B117986 (S)-Morpholine-2-carboxylic acid CAS No. 154731-81-4](/img/structure/B117986.png)
(S)-Morpholine-2-carboxylic acid
Overview
Description
(S)-Morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is an organic compound that is used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Nucleic Acid Research
“(S)-Morpholine-2-carboxylic acid” may play a role in nucleic acid research, particularly in the stabilization of mRNA poly(A) tails during stress response in cells . This stabilization is crucial for the assembly of untranslated poly(A)-tailed mRNA into messenger ribonucleoproteins that accumulate in stress granules, which are vital for cell survival under stress conditions .
Colorimetric Assays
The compound could be involved in the development of colorimetric assays, where it may help in the identification of a self-phosphorylating kinase deoxyribozyme that produces a colorimetric signal. This is significant for simple and inexpensive monitoring of experimental readouts .
Cre/loxP Recombination System
In translational research, “(S)-Morpholine-2-carboxylic acid” might be used to enhance the specificity of the Cre/loxP recombination system by modifying Cre/DNA interactions. This system is widely used for gene editing and understanding the mechanisms governing Cre discrimination between substrates could lead to more precise genetic modifications .
Homologous Recombination Inhibition
The compound could be investigated for its potential role in homologous recombination inhibition at guanine quadruplex sites in human cells. This process is essential for repairing DNA double-strand breaks and promoting genetic diversity .
Bacterial Iron Starvation Response
“(S)-Morpholine-2-carboxylic acid” might be significant in studying bacterial responses to metal ion shortages, such as the regulatory RNA (sRNA) activity in Staphylococcus aureus during iron starvation. Understanding this could be pivotal for developing treatments against bacterial infections .
CRISPR Antiphage Defence
The compound may be relevant in the study of CRISPR antiphage defence mechanisms, particularly in understanding how cyclic nucleotide-binding membrane proteins like Csx23 mediate defence against viral infections. This research could lead to advancements in antiviral strategies .
properties
IUPAC Name |
(2S)-morpholine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRNRZIEVLZDO-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364062 | |
Record name | (S)-Morpholine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Morpholine-2-carboxylic acid | |
CAS RN |
154731-81-4 | |
Record name | (S)-Morpholine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.